Dimethyl[(octan-2-yl)oxy](triphenylmethyl)silane
Description
Dimethyl(octan-2-yl)oxysilane is an organosilicon compound characterized by its unique structure, which includes a dimethylsilane core bonded to an octan-2-yloxy group and a triphenylmethyl group
Properties
CAS No. |
62092-89-1 |
|---|---|
Molecular Formula |
C29H38OSi |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
dimethyl-octan-2-yloxy-tritylsilane |
InChI |
InChI=1S/C29H38OSi/c1-5-6-7-11-18-25(2)30-31(3,4)29(26-19-12-8-13-20-26,27-21-14-9-15-22-27)28-23-16-10-17-24-28/h8-10,12-17,19-25H,5-7,11,18H2,1-4H3 |
InChI Key |
RTOGBJYCDBOPGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)O[Si](C)(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(octan-2-yl)oxysilane typically involves the reaction of triphenylmethyl chloride with dimethylchlorosilane in the presence of a base, such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the octan-2-yloxy group. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of Dimethyl(octan-2-yl)oxysilane follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality. The final product is purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Dimethyl(octan-2-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form silanol derivatives.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride to yield silane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.
Substitution: Alkoxides, amines; reactions are conducted in polar solvents like tetrahydrofuran under reflux conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Dimethyl(octan-2-yl)oxysilane has several applications in scientific research:
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which Dimethyl(octan-2-yl)oxysilane exerts its effects involves the formation of stable silicon-oxygen bonds. The compound can interact with various molecular targets through these bonds, leading to the modification of the target molecules’ properties. The pathways involved include nucleophilic substitution and addition reactions, which result in the formation of new silicon-containing compounds .
Comparison with Similar Compounds
Similar Compounds
Trimethoxysilane: Another organosilicon compound with similar reactivity but different substituents.
Triphenylmethane: Shares the triphenylmethyl group but lacks the silicon component.
Dimethylchlorosilane: Contains the dimethylsilane core but lacks the octan-2-yloxy and triphenylmethyl groups.
Uniqueness
Dimethyl(octan-2-yl)oxysilane is unique due to its combination of a dimethylsilane core with an octan-2-yloxy group and a triphenylmethyl group. This unique structure imparts specific reactivity and stability, making it valuable for various applications in organic synthesis and materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
